molecular formula C8H14BrN3O B565761 5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide CAS No. 115052-71-6

5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide

Cat. No.: B565761
CAS No.: 115052-71-6
M. Wt: 248.124
InChI Key: DSASTCYOSMCLOQ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxymethyl group attached to a pyrimidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide typically involves a multi-step process. One common method includes the reaction of 2-methylpyrimidin-4-amine with ethyl bromide in the presence of a base to introduce the ethoxymethyl group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethoxymethyl)furfural: Another compound with an ethoxymethyl group, used in biofuel production.

    2,5-Diformylfuran:

    5-Methylfurfural: A compound with similar structural features, used in flavor and fragrance industries.

Uniqueness

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine hydrobromide is unique due to its specific structure and the presence of both ethoxymethyl and pyrimidine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-(ethoxymethyl)-2-methylpyrimidin-4-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.BrH/c1-3-12-5-7-4-10-6(2)11-8(7)9;/h4H,3,5H2,1-2H3,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSASTCYOSMCLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(N=C1N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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